![molecular formula C15H16ClNO4S B5782261 [(4-Chloro-3-methoxyphenyl)sulfonyl][(4-methoxyphenyl)methyl]amine](/img/structure/B5782261.png)
[(4-Chloro-3-methoxyphenyl)sulfonyl][(4-methoxyphenyl)methyl]amine
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Overview
Description
[(4-Chloro-3-methoxyphenyl)sulfonyl][(4-methoxyphenyl)methyl]amine is an organic compound that features a sulfonyl group attached to a chloro-methoxyphenyl ring and a methoxyphenylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chloro-3-methoxyphenyl)sulfonyl][(4-methoxyphenyl)methyl]amine typically involves a multi-step process. One common route includes the sulfonylation of 4-chloro-3-methoxyphenyl with a suitable sulfonyl chloride, followed by the coupling of the resulting sulfonyl chloride with 4-methoxyphenylmethylamine under basic conditions. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and bases like triethylamine or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
[(4-Chloro-3-methoxyphenyl)sulfonyl][(4-methoxyphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
[(4-Chloro-3-methoxyphenyl)sulfonyl][(4-methoxyphenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [(4-Chloro-3-methoxyphenyl)sulfonyl][(4-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include signal transduction cascades or metabolic pathways, depending on the specific biological context.
Comparison with Similar Compounds
[(4-Chloro-3-methoxyphenyl)sulfonyl][(4-methoxyphenyl)methyl]amine can be compared with similar compounds such as:
[(4-Chloro-3-methoxyphenyl)sulfonyl][(4-hydroxyphenyl)methyl]amine: Differing by the presence of a hydroxy group instead of a methoxy group, which can affect its reactivity and biological activity.
[(4-Bromo-3-methoxyphenyl)sulfonyl][(4-methoxyphenyl)methyl]amine: Substitution of chlorine with bromine can influence the compound’s electronic properties and reactivity.
[(4-Chloro-3-methoxyphenyl)sulfonyl][(4-methylphenyl)methyl]amine: The presence of a methyl group instead of a methoxy group can alter the compound’s steric and electronic characteristics.
Properties
IUPAC Name |
4-chloro-3-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S/c1-20-12-5-3-11(4-6-12)10-17-22(18,19)13-7-8-14(16)15(9-13)21-2/h3-9,17H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGFXIVBPWXUMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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